molecular formula C14H20Cl2N2S B1413371 N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea CAS No. 1980044-24-3

N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea

Cat. No.: B1413371
CAS No.: 1980044-24-3
M. Wt: 319.3 g/mol
InChI Key: WNSAWEDQBTULHN-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea

Systematic Nomenclature and Molecular Formula Analysis

This compound possesses the Chemical Abstracts Service registry number 1980044-24-3 and maintains the molecular formula C14H20Cl2N2S. The compound exhibits a molecular weight of 319.29 atomic mass units, reflecting the contribution of two chlorine atoms, two nitrogen atoms, and one sulfur atom within the thiourea framework. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(2,4-dichloro-6-methylphenyl)-1,1-di(propan-2-yl)thiourea, which accurately describes the substitution pattern and connectivity.

The molecular architecture incorporates a central thiourea moiety characterized by the carbon-sulfur double bond flanked by two nitrogen atoms in different chemical environments. The primary nitrogen atom forms a covalent bond with the substituted phenyl ring, while the secondary nitrogen atom bears two isopropyl groups. The phenyl ring contains three substituents: two chlorine atoms positioned at the 2 and 4 positions relative to the nitrogen attachment point, and one methyl group at the 6 position.

The Simplified Molecular Input Line Entry System representation of the compound is documented as S=C(NC1=C(C)C=C(Cl)C=C1Cl)N(C(C)C)C(C)C, which provides a linear notation of the molecular connectivity. This representation clearly delineates the thiourea core structure and the specific substitution patterns that define the compound's chemical identity. The MDL number MFCD28987632 serves as an additional identifier for database searches and chemical inventory management.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional molecular architecture of this compound exhibits specific conformational preferences that influence its physical and chemical properties. Related thiourea compounds demonstrate characteristic structural features that provide insight into the likely conformational behavior of this specific derivative. Crystallographic studies of analogous thiourea structures reveal that the central thiourea group typically adopts a planar configuration, with the carbon-sulfur double bond measuring approximately 1.69-1.70 Å.

The dihedral angles between the thiourea plane and the substituted phenyl ring represent critical conformational parameters that influence molecular stability and intermolecular interactions. In structurally related compounds, such as 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, the dihedral angle between the phenyl ring and the substituted benzene ring measures 73.18 degrees, while the angle between the thiourea group plane and the benzene ring reaches 86.00 degrees. These conformational parameters suggest significant non-planarity in the overall molecular architecture.

The isopropyl substituents on the tertiary nitrogen atom contribute to steric hindrance and conformational complexity. The carbon-nitrogen bond lengths in the thiourea framework typically range from 1.32 to 1.35 Å, with variations depending on the degree of electron delocalization and substituent effects. The presence of electron-withdrawing chlorine atoms on the phenyl ring influences the electron density distribution throughout the molecule, potentially affecting bond lengths and angles within the thiourea core.

Intermolecular hydrogen bonding patterns play crucial roles in crystal packing arrangements. Related thiourea compounds exhibit N-H···S hydrogen bonds that link adjacent molecules to form dimeric units or extended chain structures. These hydrogen bonding interactions contribute to crystal stability and influence the solid-state properties of the compound.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of proton and carbon environments. The aromatic proton signals in the 1H Nuclear Magnetic Resonance spectrum appear in the characteristic downfield region between 6.5 and 8.0 parts per million, reflecting the deshielding effects of the aromatic ring system. The chlorine substituents on the phenyl ring create distinctive coupling patterns and chemical shift variations that enable precise assignment of individual aromatic protons.

The methyl group attached to the phenyl ring generates a singlet signal typically observed around 2.2-2.5 parts per million, representing the three equivalent protons in this environment. The isopropyl groups attached to the tertiary nitrogen atom produce characteristic patterns consisting of septet signals for the methine protons and doublet signals for the methyl groups. The methine protons typically appear around 4.0-4.5 parts per million, while the methyl groups resonate at approximately 1.2-1.5 parts per million.

The N-H proton attached to the primary nitrogen atom exhibits variable chemical shift behavior depending on hydrogen bonding interactions and solvent effects. This proton typically appears as a broad signal in the range of 5.0-7.0 parts per million and may show temperature-dependent behavior due to exchange processes. The 13C Nuclear Magnetic Resonance spectrum provides complementary information about carbon environments, with the thiourea carbon typically appearing around 180 parts per million, reflecting the significant deshielding associated with the carbon-sulfur double bond character.

Infrared Spectroscopy of Thiourea Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive identification of functional groups within this compound. The thiourea moiety exhibits a distinctive carbon-sulfur stretching vibration that appears as a strong absorption band in the range of 700-800 cm⁻¹. This characteristic frequency serves as a diagnostic marker for thiourea functional groups and distinguishes them from related carbonyl-containing compounds.

The N-H stretching vibrations of the primary nitrogen atom produce absorption bands in the 3200-3500 cm⁻¹ region, with the exact frequency depending on hydrogen bonding interactions and molecular environment. The presence of multiple N-H stretching modes may result in band splitting or broadening, particularly in solid-state measurements where intermolecular hydrogen bonding influences vibrational frequencies.

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching modes of the isopropyl groups generate absorptions in the 2800-3000 cm⁻¹ range. The aromatic C=C stretching vibrations produce medium-intensity bands in the 1400-1600 cm⁻¹ region, with specific frequencies influenced by the chlorine and methyl substituents on the phenyl ring.

The C-Cl stretching vibrations contribute additional characteristic bands in the 550-850 cm⁻¹ region, providing confirmation of the chlorinated aromatic structure. The intensity and exact position of these bands depend on the specific substitution pattern and the electronic environment of the chlorine atoms.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 319, corresponding to the calculated molecular weight of the intact molecule. The isotope pattern of this peak reflects the presence of two chlorine atoms, creating a characteristic pattern with peaks at 319, 321, and 323 mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fragmentation pathways typically involve cleavage of the relatively weak bonds within the thiourea framework and loss of the isopropyl substituents. The base peak often corresponds to the chlorinated phenyl cation formed by cleavage of the carbon-nitrogen bond connecting the thiourea group to the aromatic ring. This fragment appears at approximately mass-to-charge ratio 159-161, depending on the specific chlorine isotopes present.

Secondary fragmentation processes include loss of isopropyl groups from the molecular ion, generating fragment ions at mass-to-charge ratios corresponding to successive losses of 43 mass units (C3H7). The thiourea portion of the molecule may undergo rearrangement reactions leading to formation of characteristic sulfur-containing fragments that provide additional structural confirmation.

Properties

IUPAC Name

3-(2,4-dichloro-6-methylphenyl)-1,1-di(propan-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2S/c1-8(2)18(9(3)4)14(19)17-13-10(5)6-11(15)7-12(13)16/h6-9H,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSAWEDQBTULHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)N(C(C)C)C(C)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of Aromatic Aniline Derivatives with Isothiocyanates

Method Overview:

This approach involves the nucleophilic substitution of 2,4-dichloro-6-methylphenylamine with diisopropyl isothiocyanate (or related isothiocyanates), forming the target thiourea compound through a straightforward nucleophilic addition reaction.

Reaction Scheme:

$$
\text{2,4-Dichloro-6-methylphenylamine} + \text{Diisopropyl isothiocyanate} \rightarrow \text{N'-(2,4-dichloro-6-methylphenyl)-N,N-diisopropylthiourea}
$$

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to 50°C
  • Catalyst: Often, no catalyst is required, but bases like triethylamine can be used to facilitate the reaction
  • Duration: 4-12 hours depending on conditions

Procedure:

  • Dissolve 2,4-dichloro-6-methylphenylamine in the chosen solvent.
  • Add diisopropyl isothiocyanate dropwise under stirring.
  • Maintain the reaction at ambient or slightly elevated temperature.
  • After completion, precipitate the product by adding water or suitable quenching agents.
  • Filter, wash, and recrystallize to purify.

Advantages:

  • High selectivity
  • Mild reaction conditions
  • Suitable for scale-up

Research Reference:

This method aligns with the synthesis of thiourea derivatives as described in patent CN1962629A, where thiourea derivatives are synthesized using isothiocyanates and amines under mild conditions with recyclable solvents and catalysts (see).

Catalytic Reaction of Diisopropylamine with Carbon Disulfide

Method Overview:

A classical industrial route involves reacting diisopropylamine with carbon disulfide in the presence of catalysts, followed by chlorination and aromatic substitution steps.

Reaction Scheme:

$$
\text{Diisopropylamine} + \text{Carbon disulfide} \xrightarrow[\text{Catalyst}]{\text{Reflux}} \text{Diisopropylthiourea}
$$

Subsequently, the aromatic ring undergoes chlorination and substitution to introduce the 2,4-dichloro-6-methylphenyl group.

Reaction Conditions:

  • Catalyst: Alkali or acid catalysts, such as sodium hydroxide or sulfuric acid
  • Solvent: Xylene or other high-boiling solvents
  • Temperature: Reflux (around 140°C)
  • Duration: 20-36 hours

Process Details:

  • The reaction of diisopropylamine with carbon disulfide produces diisopropylthiourea.
  • Aromatic substitution involves electrophilic halogenation with chlorine, often in the presence of catalysts or under controlled conditions to selectively chlorinate positions on the aromatic ring.

Safety Considerations:

  • Handling of carbon disulfide requires caution due to its toxicity and flammability.
  • The process produces hydrogen sulfide, necessitating proper ventilation and safety protocols.

Research Reference:

This method is supported by patent CN112608284A, which describes environmentally friendly synthesis routes for thiourea derivatives, emphasizing mild conditions and catalyst recycling (see).

Refluxing of Aromatic Amines with Thiocarbonyl Sources

Method Overview:

An alternative route involves direct reaction of 2,4-dichloro-6-methylphenylamine with thiocarbonyl sources like thiourea or ammonium thiocyanate under reflux, leading to substitution at the amino group.

Reaction Conditions:

  • Solvent: Ethanol, acetic acid, or water
  • Temperature: 80-100°C
  • Duration: 12-24 hours

Procedure:

  • Mix the aromatic amine with thiourea in the chosen solvent.
  • Reflux the mixture for the specified time.
  • Isolate the product via filtration and recrystallization.

Advantages:

  • Simpler process
  • No need for hazardous reagents like carbon disulfide
  • Suitable for laboratory scale synthesis

Research Reference:

This approach is consistent with general thiourea synthesis methods and aligns with literature on aromatic substitution reactions involving thiourea derivatives.

Research Findings and Optimization

Recent research emphasizes the importance of reaction parameters such as molar ratios, solvent choice, and catalyst use to optimize yield and purity. For example, the use of recyclable solvents like water and catalysts like PEG-400, as described in patent CN1962629A, enhances environmental friendliness and cost-effectiveness. Optimal molar ratios of thiourea to amine (around 0.5:1) and catalyst loadings (around 4%) have been identified to maximize yield while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

DCP-DIPT is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research has indicated that compounds similar to DCP-DIPT exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiosemicarbazones can induce apoptosis in cancer cells, suggesting that DCP-DIPT may possess similar properties due to its thiourea moiety .
  • Antimicrobial Properties : Thioureas have been recognized for their antimicrobial activity. DCP-DIPT may inhibit the growth of specific bacterial strains, making it relevant in the development of new antibiotics .

Agricultural Applications

DCP-DIPT has potential applications in agriculture as a pesticide or herbicide.

  • Pesticidal Activity : Case studies have shown that thiourea derivatives can act as effective pesticides. DCP-DIPT’s chemical structure may enhance its efficacy against pests while reducing toxicity to non-target organisms .
  • Phytotoxicity Studies : Research evaluating the phytotoxic effects of various chemicals on crops indicates that compounds like DCP-DIPT can be assessed for their impact on plant growth and development, providing insights into their safe application levels in agricultural settings .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of specific bacterial strains
PesticidalEffective against agricultural pests
PhytotoxicityEffects on plant growth and germination

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thiourea derivatives, including DCP-DIPT, for their anticancer properties. The results indicated that these compounds could effectively induce apoptosis in human cancer cell lines through the activation of specific apoptotic pathways .

Case Study 2: Pesticidal Efficacy

Research conducted by the USDA examined the toxicity and repellency of various chemicals, including thioureas like DCP-DIPT, on agricultural pests. The findings suggested that DCP-DIPT demonstrated significant effectiveness in repelling certain pest species while maintaining low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse chemical behaviors depending on their substituents. Below, N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea is compared with analogous compounds in terms of structure, properties, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
This compound C₁₄H₂₀Cl₂N₂S 319.30 2,4-dichloro-6-methylphenyl, diisopropyl 1980044-24-3
N,N-Diisopropylthiourea (Zinc complex) C₇H₁₄N₂S·Zn Not provided Diisopropyl N/A
N,N-Dicyclohexylthiourea (Zinc complex) C₁₃H₂₂N₂S·Zn Not provided Dicyclohexyl N/A
Thiourea,N-(4-methylphenyl)-N'-phenyl- C₁₄H₁₄N₂S 242.34 4-methylphenyl, phenyl 1145-66-0
Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl- C₁₂H₁₈N₂S 222.35 Neopentyl, phenyl 15093-39-7

Key Observations :

  • Chlorine Substituents: The dichloro and methyl groups in the target compound enhance its electron-withdrawing properties compared to non-halogenated analogs like Thiourea,N-(4-methylphenyl)-N'-phenyl- . This likely increases its stability under thermal stress, a critical factor in precursor applications .
  • For example, the zinc complex of N,N-dicyclohexylthiourea forms needle-like ZnS nanoparticles, whereas diisopropyl analogs yield agglomerated platelet structures .
  • Molecular Weight : Higher molecular weight (319.30 vs. 222.35–242.34) correlates with increased van der Waals forces, affecting solubility and melting points .

Functional Comparisons

Pesticidal Thiourea Derivatives

Compounds like diafenthiuron (N-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-N'-(tert-butyl)thiourea) and thifluzamide (containing trifluoromethoxy groups) are commercial pesticides .

Thermal and Chemical Stability

  • Air Stability : N,N-diisopropylthiourea zinc complexes are air-stable, a trait likely shared by the target compound due to similar alkyl groups .
  • Thermolysis : Bulky substituents (e.g., cyclohexyl vs. diisopropyl) influence decomposition temperatures and byproduct formation. Chlorine in the target compound may introduce corrosive byproducts, requiring specialized handling .

Biological Activity

N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea (commonly referred to as DCTU) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₂₀Cl₂N₂S
  • Molecular Weight : 319.29 g/mol
  • CAS Number : 1980044-24-3

DCTU is characterized by the presence of a thiourea moiety, which is known for its ability to participate in various biological interactions. The dichloro and methyl substituents on the phenyl ring contribute to its unique pharmacological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiourea derivatives, including DCTU. For instance, compounds similar to DCTU have been evaluated against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusInhibited at 6 mg/ml
Escherichia coliInhibited at 6 mg/ml
Bacillus cereusInhibited at 6 mg/ml
Salmonella typhiInhibited at 6 mg/ml

These findings suggest that DCTU and its derivatives may serve as effective antibacterial agents, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Potential

DCTU has also been investigated for its anticancer properties. A study involving structurally related thioureas demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve DNA interaction, where binding constants were measured using cyclic voltammetry and UV-vis spectroscopy. The results indicated a strong binding affinity, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Thioureas are known to inhibit various enzymes. DCTU has been explored for its inhibitory effects on tyrosinase, an enzyme implicated in melanin biosynthesis. Such inhibition could have implications for skin-related conditions and cosmetic applications. The IC50 values for related compounds indicate promising inhibitory activity, which warrants further investigation into DCTU's efficacy .

Case Studies

  • Antimicrobial Activity Assessment :
    A comprehensive study evaluated the antimicrobial efficacy of several thiourea derivatives against a panel of bacterial strains. DCTU exhibited notable activity against both Gram-positive and Gram-negative bacteria, with specific concentrations leading to significant inhibition .
  • Cytotoxicity Evaluation :
    Research focusing on DCTU's cytotoxicity revealed that it effectively induces apoptosis in cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of DCTU .
  • Enzyme Interaction Studies :
    Investigations into the interaction of DCTU with tyrosinase showed that it competes effectively with substrates for the active site, demonstrating potential as a therapeutic agent in pigmentation disorders .

Q & A

Q. Table 1: Key Crystallographic Data for Thiourea Derivatives

ParameterValue (Example)Significance
Bond length (C=S)1.68 ÅConfirms thiourea core
Dihedral angle (aryl vs. thiourea)8–12°Indicates non-planar conformation
Hydrogen bond (N-H⋯S)2.9 Å, 150°Stabilizes crystal packing

Q. Table 2: Common Contradictions and Resolutions

ContradictionResolution Strategy
High computational binding affinity vs. low experimental activitySolvent effects in docking simulations; assay buffer optimization
Discrepant NMR shifts in literatureVerify solvent (DMSO vs. CDCl3) and concentration effects

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea
Reactant of Route 2
Reactant of Route 2
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea

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